![molecular formula C18H14FN3O B2512666 N-([2,3'-bipyridin]-5-ylmethyl)-2-fluorobenzamide CAS No. 2034208-09-6](/img/structure/B2512666.png)

N-([2,3'-bipyridin]-5-ylmethyl)-2-fluorobenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

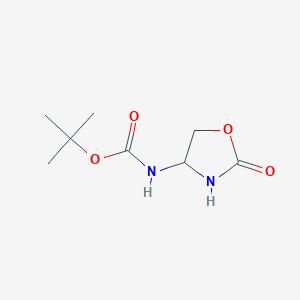

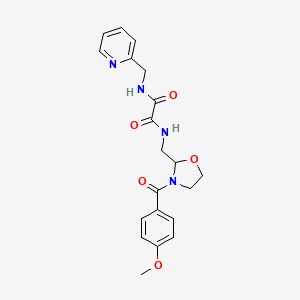

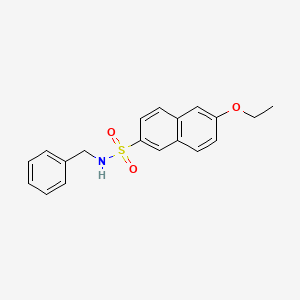

The compound “N-([2,3’-bipyridin]-5-ylmethyl)-2-fluorobenzamide” is a derivative of bipyridine, which is a type of organic compound with two pyridine rings . Bipyridines are important in coordination chemistry, forming complexes with many transition metals .

Molecular Structure Analysis

Bipyridines have a planar structure with the two nitrogen atoms in the same plane . The introduction of a fluorobenzamide group would likely alter the planarity and other structural characteristics of the molecule.Chemical Reactions Analysis

Bipyridines are known to undergo various chemical reactions, including those involving their nitrogen atoms . The specific reactions of “N-([2,3’-bipyridin]-5-ylmethyl)-2-fluorobenzamide” would depend on the reactivity of the fluorobenzamide group.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure . For example, the presence of a fluorobenzamide group in “N-([2,3’-bipyridin]-5-ylmethyl)-2-fluorobenzamide” might influence its solubility, melting point, and other properties.科学的研究の応用

Transition-Metal Catalysis

Bipyridines serve as essential ligands in transition-metal catalysis. Their coordination with metal centers enhances catalytic activity and selectivity. Researchers have explored the use of N-([2,3’-bipyridin]-5-ylmethyl)-2-fluorobenzamide as a ligand in various catalytic reactions, such as Suzuki coupling, Negishi coupling, and Stille coupling .

Electrochemical Methods

Electrochemical synthesis methods offer green and efficient alternatives. N-([2,3’-bipyridin]-5-ylmethyl)-2-fluorobenzamide may participate in electrochemical reactions, enabling the construction of complex molecules.

Yamanoi, Y. (2024). Recent Progress on the Synthesis of Bipyridine Derivatives. Molecules, 29(3), 576. DOI: 10.3390/molecules29030576

作用機序

Target of Action

The primary target of N-([2,3’-bipyridin]-5-ylmethyl)-2-fluorobenzamide is the Mitogen-activated protein kinase 10 . This kinase plays a crucial role in cellular processes such as proliferation, differentiation, and apoptosis .

Mode of Action

It is known that the compound interacts with the mitogen-activated protein kinase 10, potentially altering its activity and thus influencing the cellular processes it regulates .

Biochemical Pathways

Given its target, it is likely that the compound influences pathways related to cell growth and apoptosis .

Pharmacokinetics

These properties are crucial in determining the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of N-([2,3’-bipyridin]-5-ylmethyl)-2-fluorobenzamide’s action depend on its interaction with the Mitogen-activated protein kinase 10. By influencing this kinase, the compound could potentially affect cell growth and apoptosis .

Action Environment

The action, efficacy, and stability of N-([2,3’-bipyridin]-5-ylmethyl)-2-fluorobenzamide can be influenced by various environmental factors. For instance, the compound’s action can be affected by the presence of other molecules, pH levels, and temperature . .

Safety and Hazards

特性

IUPAC Name |

2-fluoro-N-[(6-pyridin-3-ylpyridin-3-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14FN3O/c19-16-6-2-1-5-15(16)18(23)22-11-13-7-8-17(21-10-13)14-4-3-9-20-12-14/h1-10,12H,11H2,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRDXQMXGWVUSCT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCC2=CN=C(C=C2)C3=CN=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-([2,3'-bipyridin]-5-ylmethyl)-2-fluorobenzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methoxy]benzaldehyde](/img/structure/B2512583.png)

![2-{[2-(4-Chlorophenyl)ethyl]amino}-2-oxoethyl 2-chlorobenzoate](/img/structure/B2512585.png)

![Bicyclo[3.1.1]heptane-1,5-diamine dihydrochloride](/img/structure/B2512595.png)